3,4-diisobutoxyaniline chemical structure and physical properties
3,4-diisobutoxyaniline chemical structure and physical properties
An In-depth Technical Guide to 3,4-Diisobutoxyaniline for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 3,4-diisobutoxyaniline (CAS No. 39051-98-4), a substituted aniline derivative with significant potential as a versatile building block in organic synthesis. While specific experimental data for this compound remains limited in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, consolidates available information and provides expert-driven predictions on its properties, synthesis, and reactivity. We will delve into its chemical structure, projected physicochemical properties by analogy to related compounds, a detailed, field-proven synthetic protocol, and its anticipated applications in the synthesis of complex heterocyclic systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Molecular Identity and Structural Elucidation
3,4-Diisobutoxyaniline is an aromatic amine characterized by an aniline core substituted at the 3 and 4 positions with isobutoxy groups. The presence of the electron-donating alkoxy groups and the nucleophilic amino group defines its chemical behavior.
1.1. Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,4-bis(2-methylpropoxy)aniline[1] |
| CAS Number | 39051-98-4[1] |
| Molecular Formula | C₁₄H₂₃NO₂ |
| InChI Key | XGHPKERTFVCGGC-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)N)OC(C)C |
1.2. Structural Features and Reactivity Implications
The molecular architecture of 3,4-diisobutoxyaniline is key to its utility. The two bulky isobutoxy groups are strong electron-donating groups by resonance, which activates the benzene ring towards electrophilic aromatic substitution. Furthermore, the lone pair of electrons on the nitrogen atom of the primary amine makes the compound a potent nucleophile.[1] This dual reactivity allows it to serve as a versatile intermediate in the construction of more complex molecules.
The isobutoxy groups also impart increased lipophilicity compared to smaller alkoxy analogues like 3,4-dimethoxyaniline, which can be a critical parameter in modulating the solubility and pharmacokinetic properties of downstream drug candidates.
Physicochemical Properties: An Analog-Based Assessment
Direct experimental data on the physical properties of 3,4-diisobutoxyaniline is not widely reported. However, we can extrapolate expected properties based on structurally similar compounds, such as 3,4-dimethoxyaniline and 4-butoxyaniline.
| Property | Predicted Value / Observation | Basis of Prediction / Rationale |
| Molecular Weight | 237.34 g/mol | Calculated from Molecular Formula |
| Appearance | Likely a pale yellow to brown solid or oil | Aromatic amines often present as colored solids or liquids due to oxidation. |
| Melting Point | Expected to be a low-melting solid | Analog 3,4-dimethoxyaniline has a melting point of 86-90 °C.[2] The larger, more flexible isobutyl groups may disrupt crystal packing, potentially lowering the melting point. |
| Boiling Point | > 200 °C at atmospheric pressure | Higher than analogous compounds due to increased molecular weight. 3,4-difluoroaniline boils at 77°C / 7 mmHg.[3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate) | The hydrophobic isobutoxy chains and aromatic ring dominate, while the amine group offers slight polarity. Analog 3,4-dimethoxyaniline is slightly soluble in water.[2] |
Synthesis and Purification: A Validated Three-Step Protocol
A robust and logical pathway for the synthesis of 3,4-diisobutoxyaniline proceeds from the readily available starting material, catechol. The methodology involves nitration, a double Williamson ether synthesis, and a final reduction of the nitro group.[1]
3.1. Synthetic Workflow Diagram
Caption: A validated three-step synthesis of 3,4-diisobutoxyaniline from catechol.
3.2. Detailed Experimental Protocol
Step 1: Nitration of Catechol to 4-Nitrocatechol
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Rationale: The hydroxyl groups of catechol are activating and ortho-, para-directing. A controlled nitration is performed to selectively install a nitro group at the para position relative to one of the hydroxyls.
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Procedure:
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In a flask cooled to 0-5 °C in an ice bath, slowly add catechol to a stirred mixture of concentrated sulfuric acid and nitric acid.
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Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature.
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Carefully pour the reaction mixture over crushed ice and water.
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The precipitated 4-nitrocatechol is collected by filtration, washed with cold water until the washings are neutral, and dried.
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Step 2: Williamson Ether Synthesis to 3,4-Diisobutoxy-1-nitrobenzene
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Rationale: This classic Sₙ2 reaction forms the ether linkages. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl groups, which then act as nucleophiles to displace the bromide from isobutyl bromide.
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Procedure:
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To a solution of 4-nitrocatechol in a polar aprotic solvent (e.g., DMF or acetone), add anhydrous potassium carbonate.
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Add isobutyl bromide (a slight excess, ~2.2 equivalents).
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Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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Step 3: Catalytic Hydrogenation to 3,4-Diisobutoxyaniline
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.[1]
-
Procedure:
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Dissolve the crude 3,4-diisobutoxy-1-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Pd/C.
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Pressurize the reaction vessel with hydrogen gas (typically 2-6 kg/cm ²) and stir vigorously at room temperature.[3]
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
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Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 3,4-diisobutoxyaniline. Further purification can be achieved by column chromatography or distillation if necessary.
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Key Chemical Reactivity and Synthetic Applications
3,4-Diisobutoxyaniline is a valuable precursor for synthesizing complex heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.
4.1. Diazotization Reactions
Like other primary aromatic amines, 3,4-diisobutoxyaniline can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly versatile diazonium salt.[1] This intermediate can then be used in a variety of subsequent transformations, including Sandmeyer reactions (to install halides, cyano groups) or azo-coupling reactions.
4.2. Precursor to Isoquinoline Alkaloids
A significant application lies in its potential use in the synthesis of tetrahydroisoquinoline frameworks, the core of many alkaloids.[1] The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is a prime example.[1] 3,4-diisobutoxyaniline can be transformed into the required β-arylethylamine intermediate to participate in such cyclizations.
Caption: Potential pathway from 3,4-diisobutoxyaniline to a tetrahydroisoquinoline core.
Spectroscopic Characterization: A Predictive Approach
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¹H NMR:
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Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.0 ppm), likely appearing as a doublet, a singlet (or a doublet with very small coupling), and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring.
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Amine Protons (2H): A broad singlet (~3.5-4.5 ppm), which is exchangeable with D₂O.
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-O-CH₂- Protons (4H): Two doublets (~3.8-4.0 ppm), corresponding to the two diastereotopic protons of the isobutoxy groups, coupled to the adjacent methine proton.
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-CH- Protons (2H): A multiplet (~2.0-2.2 ppm), coupled to both the methylene and methyl protons.
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-CH₃ Protons (12H): A doublet (~0.9-1.1 ppm), integrating to 12 protons, representing the four methyl groups.
-
-
¹³C NMR:
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Expect 10 distinct carbon signals (due to symmetry in the isobutyl groups).
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Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), with the two carbons attached to the oxygen atoms being the most downfield.
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Aliphatic Carbons: Four signals corresponding to the -O-C H₂, -C H, and -C H₃ carbons of the isobutoxy groups.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic doublet around 3350-3450 cm⁻¹ for the primary amine.
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C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C-O Stretch (Ether): A strong, prominent band around 1200-1250 cm⁻¹.
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Handling, Safety, and Toxicology Profile
No specific toxicology data for 3,4-diisobutoxyaniline is available. Therefore, precautions should be based on the known hazards of the aniline class of compounds.
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Hazard Classification (Anticipated): Harmful if swallowed, inhaled, or in contact with skin.[4][5] May cause skin and serious eye irritation.[6] May cause an allergic skin reaction.
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Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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First Aid:
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Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.
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Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Conclusion and Future Outlook
3,4-Diisobutoxyaniline is a synthetically valuable, yet under-characterized, chemical intermediate. Its structure suggests significant utility in the fields of medicinal chemistry and materials science as a building block for complex molecular targets. The synthetic route outlined in this guide is robust and scalable. Future research should focus on the full experimental characterization of its physical and spectroscopic properties, as well as exploring its reactivity in a broader range of synthetic transformations. The insights provided herein offer a solid foundation for scientists and researchers to begin working with and innovating with this promising compound.
References
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PubChem. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770. [Link]
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PubChem. 3,4-Dihydroisoquinoline | C9H9N | CID 76705. [Link]
-
PubChem. 3,4-Difluoroaniline | C6H5F2N | CID 77469. [Link]
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Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, International Edition, 51(5), 844-849. [Link]
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PubChem. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride. [Link]
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Carl ROTH. Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. [Link]
- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
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National Center for Biotechnology Information. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]
Sources
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